Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-
Description
Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- is an aromatic sulfoxide derivative characterized by a methyl group at position 1 and a 4-methylphenylsulfinyl group at position 2 on the benzene ring. The sulfinyl (-S=O) functional group introduces polarity and chirality, making this compound significant in asymmetric synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
1-methyl-2-(4-methylphenyl)sulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11-7-9-13(10-8-11)16(15)14-6-4-3-5-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHQONPZMSKJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482174 | |
| Record name | Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10381-68-7 | |
| Record name | Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfinylation via Sulfide Oxidation
One common approach to prepare sulfinyl-substituted benzenes involves the oxidation of sulfides to sulfoxides. For “Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-”, the synthesis typically starts with the corresponding sulfide, such as (4-methylphenyl)(2-methylphenyl)sulfide, followed by controlled oxidation to the sulfinyl compound.
- Oxidizing agents: Common oxidants include m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or oxone.
- Reaction conditions: Mild temperatures (0–25 °C) are preferred to avoid overoxidation to sulfone.
- Yields: Literature reports yields ranging from 70% to over 90% depending on the oxidant and reaction time.
This method benefits from straightforward reaction steps and availability of starting materials but requires careful control to prevent overoxidation.
Direct Sulfinylation via Sulfinyl Chloride Intermediates
Another route involves the preparation of sulfinyl chlorides, which then react with aromatic methyl compounds to form the sulfinyl linkage.
- Step 1: Synthesis of 4-methylphenyl sulfinyl chloride from 4-methylbenzenesulfonyl chloride or sulfinate salts.
- Step 2: Reaction of sulfinyl chloride with 1-methyl-2-lithiobenzene or similar nucleophiles to form the target sulfinylbenzene derivative.
This method offers high regioselectivity and purity but requires handling reactive sulfinyl chloride intermediates under inert atmosphere.
Sulfinate Salt Esterification and Coupling
A patented industrial method for related sulfinyl compounds involves esterification of sulfonyl chlorides with sodium methylate to form methyl benzenesulfonates, which can be further transformed into sulfinyl derivatives.
- Reaction of benzene sulfonyl chloride with sodium methylate at 25–35 °C for 30 min.
- Neutralization and filtration followed by methanol removal and decolorization.
- Yields reported are high (~98–99%) with purity >99% (GC analysis).
While this method is more focused on methyl benzenesulfonates, it provides a scalable pathway to sulfonyl intermediates that can be converted to sulfinyl compounds via reduction or substitution.
Literature-Reported Synthetic Routes
A comprehensive review of synthetic routes for sulfinylbenzenes shows the following typical protocol:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Sulfide formation | Coupling of 4-methylphenyl thiol with 1-methylbromobenzene | 70–85 | Base-mediated nucleophilic substitution |
| 2 | Controlled oxidation | m-CPBA or H2O2, 0–25 °C | 75–90 | Avoid overoxidation to sulfone |
| 3 | Purification | Column chromatography or recrystallization | — | Achieves high purity |
This approach is widely used in academic and industrial labs due to its reliability and reproducibility.
Summary Table of Preparation Methods for Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Sulfide oxidation | (4-methylphenyl)(2-methylphenyl)sulfide + m-CPBA (0–25 °C) | 75–90 | Simple, selective oxidation | Requires careful oxidation control |
| Sulfinyl chloride coupling | 4-methylphenyl sulfinyl chloride + lithiated benzene | 70–85 | High regioselectivity | Requires handling reactive intermediates |
| Sulfonyl chloride esterification | Benzene sulfonyl chloride + sodium methylate (25–35 °C) | 98–99 | High yield, industrially scalable | Focused on sulfonate intermediates |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: It can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfide.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has indicated that sulfinyl compounds exhibit significant antimicrobial properties. Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- has been studied for its efficacy against various bacterial strains. A study demonstrated its potential as an antibacterial agent, particularly in formulations aimed at treating skin infections .
1.2 Drug Development
The compound's structure allows for modifications that enhance its pharmacological profile. For instance, derivatives of this compound have been explored as potential leads in the development of new medications targeting specific diseases, such as cancer and inflammatory disorders. The sulfinyl group contributes to the compound's reactivity, making it a valuable scaffold in medicinal chemistry .
Agricultural Applications
2.1 Herbicide Safening
Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- has been evaluated for its role as a herbicide safener. Studies suggest that it can mitigate the phytotoxic effects of certain herbicides on crops while maintaining their efficacy against weeds. This dual functionality is critical for sustainable agricultural practices, allowing for effective weed management without harming desirable plants .
2.2 Pesticide Formulations
The compound is also being investigated for use in pesticide formulations due to its ability to enhance the stability and effectiveness of active ingredients. By incorporating this sulfinyl compound into pesticide products, manufacturers can improve performance while potentially reducing the required application rates .
Material Science Applications
3.1 Polymer Chemistry
In material science, Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- is utilized in the synthesis of novel polymers. Its unique chemical structure allows it to act as a cross-linking agent or modifier in polymer matrices, enhancing properties such as thermal stability and mechanical strength .
3.2 Nanomaterials
Recent advancements have explored the incorporation of this compound into nanomaterials for various applications, including electronics and coatings. The sulfinyl group can facilitate interactions with other materials at the nanoscale, leading to improved performance characteristics in electronic devices and protective coatings .
Case Studies
Mechanism of Action
The mechanism by which Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- exerts its effects involves the interaction of its sulfinyl group with other molecules The sulfinyl group can act as an electrophile or nucleophile, depending on the reaction conditions In oxidation reactions, the sulfinyl group can be further oxidized to a sulfone, while in reduction reactions, it can be reduced to a sulfide
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Likely C₁₅H₁₆OS (inferred from substituents).
- Chirality : The sulfinyl group creates a stereogenic center, enabling enantiomeric forms.
- Synthesis : Typically derived from oxidation of the corresponding sulfide (e.g., via mCPBA or H₂O₂) .
Comparison with Structurally Similar Compounds
Benzene, 1-methyl-2-[(4-methylphenyl)methyl] (CAS 21895-17-0)
- Molecular Formula : C₁₅H₁₆.
- Structure : Replaces the sulfinyl group with a methylene (-CH₂-) linker.
- Properties: Non-polar due to the absence of sulfur-oxygen bonds. Lower solubility in polar solvents compared to sulfinyl analogs. Applications: Intermediate in polymer and surfactant synthesis .
Key Difference : The sulfinyl group in the target compound enhances polarity and reactivity, making it more suitable for chiral catalysis.
Benzene, 1-bromo-2-[(1E)-2-(4-methylphenyl)ethenyl]- (Table 3, compound 3au)
- Molecular Formula : C₁₅H₁₃Br.
- Structure : Features an ethenyl (-CH=CH-) group instead of sulfinyl.
- Properties :
Key Difference : The sulfinyl group’s electron-withdrawing nature contrasts with the ethenyl group’s electron-donating effects, altering electronic properties and reaction pathways.
Benzene, 1,1'-[(cyclohexylmethylene)bis(sulfonyl)]bis[4-methyl-] (CAS 72834-71-0)
- Molecular Formula : C₂₃H₂₈O₄S₂.
- Structure : Contains bis-sulfonyl (-SO₂-) groups.
- Properties :
Key Difference : Sulfonyl groups are more oxidized and less chiral than sulfinyl groups, limiting their utility in enantioselective synthesis.
Physicochemical and Functional Group Analysis
Table 1: Substituent Impact on Properties
| Compound | Functional Group | Polarity | Chirality | Stability |
|---|---|---|---|---|
| Target Sulfinyl Compound | -S=O | High | Yes | Moderate* |
| Methylene Analog (CAS 21895-17-0) | -CH₂- | Low | No | High |
| Sulfonyl Derivative (CAS 72834-71-0) | -SO₂- | Very High | No | Very High |
| Ethenyl Derivative (3au) | -CH=CH- | Moderate | No | Moderate |
*Sulfoxides are prone to further oxidation to sulfones under strong oxidizing conditions .
Biological Activity
Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- (CAS No. 10381-68-7) is an organic compound characterized by a sulfinyl group attached to a benzene ring. Its unique structure, which includes a methyl group and a para-substituted methylphenyl group, suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- is , with a molecular weight of approximately 230.33 g/mol. The presence of the sulfinyl group contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄OS |
| Molecular Weight | 230.33 g/mol |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. Notably, solvent-free synthesis methods have been reported, emphasizing environmentally friendly approaches to producing sulfinyl compounds .
Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- exhibits biological activity primarily through its interaction with specific molecular targets. It is hypothesized that the compound may act as an inhibitor in various biochemical pathways, similar to other sulfonyl-containing compounds. The sulfinyl group can facilitate binding to enzymes or receptors, influencing their activity.
Interaction Studies
Research indicates that compounds with sulfinyl groups can exhibit protective effects against herbicides by binding competitively to target sites. For instance, studies have shown that certain derivatives can mitigate the toxic effects of chlorsulfuron on maize by competing for the acetolactate synthase (ALS) active site . This suggests a potential application in agricultural settings as a safener.
Case Studies and Research Findings
- Herbicide Safening : A study evaluated the protective effects of novel sulfonylurea derivatives on maize subjected to chlorsulfuron treatment. The introduction of these compounds resulted in recovery rates exceeding 25% for root length and over 40% for plant weight, indicating significant safener activity .
- Anticancer Activity : Similar compounds have been investigated for their anticancer properties. For example, derivatives containing sulfonyl groups have shown enhanced efficacy in inhibiting tumor growth by targeting specific kinases involved in cancer progression .
- Biochemical Pathways : The inhibition of fibroblast growth factor receptor (FGFR) signaling pathways has been linked to compounds structurally related to Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-. These interactions can disrupt angiogenesis and tumor growth, highlighting the compound's potential in cancer therapeutics .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzene, 1-methyl-2-(methylthio)- | C₁₄H₁₄OS | Contains a methylthio group instead of sulfinyl |
| Benzene, 1-fluoro-4-(isocyano)- | C₁₄H₁₃FN | Incorporates a fluorine atom and an isocyanide group |
| Benzene, 1-methyl-4-(phenylmethyl)sulfonyl | C₁₄H₁₄O₂S | Features a sulfonyl group with different reactivity |
The unique combination of methyl and sulfinyl groups in Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]- may influence its reactivity and biological activity differently compared to these structurally similar compounds.
Q & A
Q. What are the common synthetic routes for preparing 1-methyl-2-[(4-methylphenyl)sulfinyl]benzene, and how are reaction conditions optimized?
The synthesis typically involves sulfoxide formation via oxidation of the corresponding sulfide. A thioether precursor (e.g., 1-methyl-2-[(4-methylphenyl)sulfanyl]benzene) is oxidized using agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions. Key parameters include temperature (0–25°C), solvent polarity (e.g., dichloromethane or methanol), and stoichiometry to avoid overoxidation to sulfone derivatives. Reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions and sulfoxide configuration. The sulfinyl group causes distinct deshielding of adjacent protons (δ ~2.5–3.5 ppm).
- X-ray Crystallography: Single-crystal diffraction (using SHELX programs ) resolves stereochemistry. ORTEP-III visualizes bond angles and torsional strain in the sulfinyl group.
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks and fragmentation patterns, cross-referenced with NIST databases .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data, such as unexpected stereochemical outcomes in sulfoxide synthesis?
Discrepancies in stereoselectivity may arise from competing oxidation pathways or chiral induction by impurities. Strategies include:
- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.
- Computational Modeling: Density Functional Theory (DFT) predicts transition states to explain preferential formation of one diastereomer .
- Kinetic Studies: Vary reaction time and temperature to identify intermediates via stopped-flow spectroscopy.
Q. What methodologies are employed to study the compound’s reactivity in catalytic systems, such as asymmetric organocatalysis?
- Kinetic Isotope Effects (KIE): Deuterium labeling at the sulfinyl group or methyl substituents reveals rate-determining steps.
- In Situ Monitoring: ReactIR or Raman spectroscopy tracks bond vibrations (e.g., S=O stretching at ~1050 cm) during catalysis.
- Mechanistic Probes: Introduce competing nucleophiles or radical scavengers to identify reactive intermediates .
Q. How can the compound’s potential bioactivity be systematically evaluated?
- Enzyme Inhibition Assays: Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates. IC values are determined via dose-response curves.
- Metabolite Profiling: Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS. Phase I/II transformations (e.g., sulfoxide reduction) are identified using software like MetaboLynx .
- Structural Analogues: Compare activity with sulfone or sulfonamide derivatives to establish structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
